molecular formula C11H11NO3 B14400595 Methyl 2-(cyanomethoxy)-3-methylbenzoate CAS No. 89525-75-7

Methyl 2-(cyanomethoxy)-3-methylbenzoate

Cat. No.: B14400595
CAS No.: 89525-75-7
M. Wt: 205.21 g/mol
InChI Key: PIDJSIWHKLJOCA-UHFFFAOYSA-N
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Description

Methyl 2-(cyanomethoxy)-3-methylbenzoate is a substituted benzoate ester featuring a cyanomethoxy (-OCH2CN) group at the 2-position and a methyl group at the 3-position of the benzyl ring. This compound is notable for its role in medicinal chemistry, particularly in synthesizing ligands for the α7 nicotinic acetylcholine receptor (nAChR), a target for neurodegenerative and psychiatric disorders . Its structure combines electron-withdrawing (cyano) and steric effects, influencing reactivity and binding properties in biological systems.

Properties

CAS No.

89525-75-7

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 2-(cyanomethoxy)-3-methylbenzoate

InChI

InChI=1S/C11H11NO3/c1-8-4-3-5-9(11(13)14-2)10(8)15-7-6-12/h3-5H,7H2,1-2H3

InChI Key

PIDJSIWHKLJOCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)OCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(cyanomethoxy)-3-methylbenzoate can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzoic acid with cyanomethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the addition of the cyanomethoxy group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyanomethoxy)-3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 2-(cyanomethoxy)-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(cyanomethoxy)-3-methylbenzoate exerts its effects involves interactions with specific molecular targets. The cyanomethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound is compared to other methyl-substituted benzoates (Table 1):

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Primary Applications References
Methyl 2-(cyanomethoxy)-3-methylbenzoate -OCH2CN (2), -CH3 (3) Cyano, ester, methyl ~221.21 Medicinal chemistry (nAChR ligands)
Methyl 2-methylbenzoate (M2MB) -CH3 (2) Ester, methyl 150.17 Organic synthesis
Methyl 2-methoxybenzoate (M2MOB) -OCH3 (2) Methoxy, ester 166.17 Flavor/fragrance industry
Ethyl 2-methoxybenzoate -OCH3 (2), -COOCH2CH3 Methoxy, ethyl ester 180.20 Food additives, solvents
Methyl 3-methylbenzoate (M3MB) -CH3 (3) Ester, methyl 150.17 Polymer intermediates
Triflusulfuron-methyl -SO2NHCONH-triazine (2), -CH3 (3) Sulfonylurea, triazine 492.40 Herbicide (agrochemical)

Key Observations :

  • Electronic Effects: The cyanomethoxy group in this compound is strongly electron-withdrawing due to the cyano group, contrasting with electron-donating methoxy (M2MOB) or neutral methyl (M2MB) substituents. This enhances electrophilic reactivity, making it suitable for nucleophilic substitution or cyclization reactions .
Physical Properties
  • Solubility: this compound likely has lower solubility in polar solvents (e.g., ethanol) compared to M2MOB or Ethyl 2-methoxybenzoate due to its hydrophobic cyano group .
  • Thermal Stability: The cyanomethoxy group may reduce thermal stability relative to methoxy or methyl substituents, necessitating controlled reaction conditions .

Research Findings and Case Studies

  • Case Study 1: In a 2023 study, this compound was used to synthesize 2-(3-hydroxybenzofuran-2-yl)spiro[1,5-dihydroimidazole-4,3′-quinuclidine], a compound showing high affinity for α7 nAChR (IC50 = 12 nM) .
  • Case Study 2 : Comparative reactivity studies revealed that M2MOB undergoes electrophilic aromatic substitution 30% faster than the target compound due to the electron-donating methoxy group .

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